molecular formula C25H19F2N3O3S B2628049 N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899743-61-4

N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2628049
CAS No.: 899743-61-4
M. Wt: 479.5
InChI Key: FUIYSIVBVYKORX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core with dual fluorophenyl substituents (2-fluorophenyl and 4-fluorophenyl) and a 7-methyl group. The dioxo groups in the thiazolidin ring may enhance hydrogen-bonding capacity, while the fluorine atoms likely improve metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-15-5-4-6-18-23(15)29(13-21(31)28-20-8-3-2-7-19(20)27)24(33)25(18)30(22(32)14-34-25)17-11-9-16(26)10-12-17/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYSIVBVYKORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4F)N(C(=O)CS3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3’-(4-fluorophenyl)-7-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a thiazolidine precursor. This step often requires a catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere to facilitate the cyclization.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This step may involve the use of fluorinated benzene derivatives and appropriate nucleophiles under controlled conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic structure, potentially converting them to alcohols.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce alcohols from the carbonyl groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Research Findings

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
Cell LineIC₅₀ Value (µM)
MCF75.0
A5498.5
HepG26.3

The compound induces apoptosis and cell cycle arrest, particularly in the G0/G1 phase, which is critical for inhibiting cancer cell proliferation. It targets oncogenic pathways such as EGFR and VEGFR, contributing to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Tested Microorganisms :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These results indicate moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key substituents and their effects are summarized below:

SubstituentEffect on ActivityRemarks
FluorineIncreases potencyEnhances interaction with target proteins
MethoxyImproves solubilityFacilitates better bioavailability
AcetamideEnhances stabilityContributes to overall efficacy

The presence of fluorine in the phenyl ring is particularly noteworthy as it has been associated with increased potency against various biological targets.

Study on Antiproliferative Effects

A study demonstrated that the compound exhibited strong antiproliferative properties against MCF7 cells, with IC₅₀ values comparable to established chemotherapeutics such as doxorubicin. The mechanisms involved include apoptosis induction and inhibition of key signaling pathways .

Mechanistic Insights

Research indicated that treatment with the compound led to increased apoptotic cell populations in MCF7 cells and G0/G1 phase arrest in cancer cells. These findings support its potential use in combination therapies for enhanced anticancer effects .

Combination Therapy Potential

The compound's ability to inhibit multiple oncogenic pathways suggests its potential role in combination therapies with other anticancer agents, enhancing therapeutic efficacy while potentially reducing side effects associated with high-dose monotherapy .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(3’-(4-fluorophenyl)-7-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The fluorine atoms enhance binding affinity and specificity, while the spirocyclic structure provides a rigid framework that can interact with the active

Biological Activity

N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects against cancer cell lines, antioxidant activity, and other pharmacological effects.

Chemical Structure

The compound features a unique spiro-indoline-thiazolidin core, which is significant for its biological activity. The presence of fluorine substituents on the phenyl rings may enhance its interaction with biological targets.

Antiproliferative Properties

Recent studies have demonstrated that derivatives of spiro-indoline compounds exhibit promising antiproliferative activity against various cancer cell lines. For instance, a related compound showed significant activity against the MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines. The most potent analogs had IC50 values comparable to standard chemotherapeutics like 5-fluorouracil and sunitinib, indicating their potential as anticancer agents .

Compound Cell Line IC50 (µM)
6mMCF73.597
6lMCF73.986
5-FUMCF73.15
SunitinibMCF73.97

Antioxidant Activity

The antioxidant properties of similar compounds have been evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging assays. These studies suggest that the presence of selenium or other heteroatoms in the structure enhances the antioxidant capacity, which could be beneficial in reducing oxidative stress-related diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Antioxidant Effects : By scavenging free radicals and reducing oxidative stress, these compounds can protect normal cells from damage.
  • Targeting Specific Enzymes : Similar compounds have shown multi-target inhibitory properties against enzymes such as EGFR and VEGFR-2, crucial for tumor growth and angiogenesis .

Case Studies

  • Anti-SARS-CoV-2 Activity : Some spiro-indoline derivatives exhibited antiviral properties against SARS-CoV-2 in Vero cell models, suggesting their potential application in infectious diseases .
  • Antimicrobial Properties : Compounds with similar scaffolds have also demonstrated antimicrobial activity against various pathogens, indicating a broader spectrum of biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Spiro-Indoline-Thiazolidin Derivatives
describes 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide derivatives (4a–4g). These compounds share the spiro[indoline-thiazolidin] core but differ in substituents:

  • Key Differences : The target compound replaces the benzo[d]thiazolylthio group with a 2-fluorophenyl acetamide and introduces a 7-methyl group.
  • Biological Activity : Compounds 4a–4g exhibit anti-inflammatory, analgesic, and antibacterial properties, with compound 5d showing the highest anti-inflammatory activity (IC₅₀ = 12.3 µM) and 5e displaying potent analgesic effects (ED₅₀ = 8.7 mg/kg). The target compound’s fluorophenyl groups may enhance selectivity for inflammatory targets like cyclooxygenase-2 (COX-2) .

2.2. Spiro-Indole-Thiazole Derivatives
highlights spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones with pyridinyl and acetate phenyl substituents. These compounds demonstrate antimicrobial activity against Staphylococcus aureus (MIC = 6.25 µg/mL). The target compound’s 4-fluorophenyl group may confer similar antimicrobial potency by disrupting bacterial membrane integrity .

2.3. Fluorophenyl-Acetamide Analogues details 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide. This compound shares the 4-fluorophenyl acetamide motif but incorporates an imidazo-thiazole ring instead of a spiro system.

Comparative Data Table

Compound Name/Class Core Structure Key Substituents Biological Activity Potency/IC₅₀
Target Compound Spiro[indoline-3,2'-thiazolidin] 2-fluorophenyl, 4-fluorophenyl, 7-methyl Hypothesized anti-inflammatory Not reported
4a–4g () Spiro[indoline-3,2'-thiazolidin] Benzo[d]thiazol-2-ylthio Anti-inflammatory, Analgesic IC₅₀ = 12.3 µM (5d)
Spiro[indole-thiazolo-isoxazol] () Spiro[indole-3,5'-thiazole] Pyridinyl, acetate phenyl Antimicrobial MIC = 6.25 µg/mL
Imidazo-thiazole () Imidazo[2,1-b][1,3]thiazole 4-fluorophenyl, pyridinyl Kinase inhibition (hypothesized) Not reported

Key Research Findings

Fluorine Substitution: The dual fluorophenyl groups in the target compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogues like those in .

Spirocyclic Rigidity : The spiro architecture may reduce off-target interactions compared to flexible imidazo-thiazole derivatives (), though this requires validation via molecular docking studies.

Methyl Group Impact : The 7-methyl substituent could sterically hinder enzymatic degradation, improving pharmacokinetics relative to unmethylated spiro compounds .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with spiro carbon signals typically appearing at δ 60–70 ppm.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% required for pharmacological studies). Complementary IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .

How can contradictions in spectroscopic data (e.g., ambiguous NOE signals) be resolved?

Q. Advanced

  • X-ray crystallography : Definitive structural assignment via single-crystal analysis. SHELX software (SHELXL/SHELXS) refines crystallographic data, resolving ambiguities in stereochemistry or bond angles .
  • DEPT-135 NMR : Differentiates CH₂/CH₃ groups in complex spin systems.
  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations for overlapping signals .

What strategies optimize synthetic yield while minimizing side products?

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalyst screening : Use of DMAP or HOBt improves coupling efficiency.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 70°C) minimizes thermal degradation. Evidence shows substituents like chloro groups increase yields (up to 90%) compared to nitro derivatives (80%) .

How should biological activity assays be designed to evaluate anti-inflammatory potential?

Q. Advanced

  • In vitro models : COX-1/COX-2 inhibition assays (IC₅₀ determination) using human recombinant enzymes.
  • Cell-based assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
  • In vivo validation : Murine carrageenan-induced paw edema models with dose-response profiling (10–100 mg/kg). Include positive controls (e.g., indomethacin) .

What structure-activity relationships (SAR) are observed in spiro-thiazolidinone derivatives?

Q. Advanced

  • Fluorophenyl groups : Enhance bioavailability and target affinity via hydrophobic interactions.
  • Methyl substituents : At the indoline 7-position improve metabolic stability.
  • Spiro conformation : Rigidity reduces off-target effects compared to non-spiro analogs. SAR studies show chloro-substituted derivatives exhibit higher potency than methoxy analogs .

What are the key functional groups influencing pharmacological activity?

Q. Basic

  • Spiro-thiazolidinone core : Essential for enzyme inhibition (e.g., cyclooxygenases).
  • Fluorophenyl moieties : Modulate lipophilicity and binding to hydrophobic pockets.
  • Acetamide linker : Facilitates hydrogen bonding with catalytic residues .

How can computational modeling guide lead optimization?

Q. Advanced

  • Molecular docking : AutoDock Vina predicts binding modes to COX-2 (PDB: 3LN1). Focus on π-π stacking with fluorophenyl groups.
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values.
  • ADMET prediction : SwissADME assesses logP (<3.5) and CYP450 inhibition risks .

What stability challenges arise under physiological conditions?

Q. Advanced

  • pH-dependent hydrolysis : The acetamide bond degrades in acidic environments (pH <3).
  • Light sensitivity : Spiro rings may isomerize under UV exposure. Use amber vials for storage.
  • Oxidative stability : Thiazolidinone sulfurs are prone to oxidation; add antioxidants (e.g., BHT) in formulations .

What purification challenges occur with this compound, and how are they addressed?

Q. Basic

  • Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates unreacted isatin derivatives.
  • Crystallization issues : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice formation.
  • HPLC method development : C18 columns with acetonitrile/water gradients resolve diastereomers .

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